Linker Length Optimization: PEG3 Occupies the Intermediate Position Between PEG2 and PEG4 in Degradation Efficiency Landscapes
The PEG3 linker (3 ethylene glycol units, approximately 9-10 atoms backbone) represents a specific linker length that is distinct from both shorter PEG2 (∼6-7 atoms) and longer PEG4 (∼12-13 atoms) analogs. In a systematic study of pomalidomide-based p300/CBP degraders, compound 18i bearing a PEG4 linker (>10 atoms) was the most effective degrader, establishing that linker length exceeding 10 atoms is critical for enhanced degradation in this system [1]. The PEG3 variant, with its intermediate backbone length, occupies a distinct position in the SAR landscape—sufficiently extended to bridge many target-ligase pairs without introducing excessive conformational entropy, while remaining shorter than the optimal 10+ atom threshold identified for p300/CBP, making it a candidate for targets where excessive linker length may introduce off-target ubiquitination or reduced cooperativity .
| Evidence Dimension | Linker length requirement for effective degradation |
|---|---|
| Target Compound Data | PEG3 linker (∼9-10 atom backbone, MW 405.4 g/mol) |
| Comparator Or Baseline | PEG2 (∼6-7 atom backbone, MW 361.35 g/mol) and PEG4 (∼12-13 atom backbone, optimal for p300/CBP) |
| Quantified Difference | Linker length >10 atoms required for optimal p300 degradation; PEG3 is below this threshold while PEG2 is further below and PEG4 meets/exceeds it |
| Conditions | p300/CBP degrader library assessed in MM1.S myeloma cell line |
Why This Matters
Researchers synthesizing degrader libraries require PEG3-OH as a distinct linker length to map optimal ternary complex geometry; substituting with PEG2-OH or PEG4-OH alters the conformational space and may yield false-negative results in degradation screening.
- [1] Brownsey DK, Rowley BC, Gorobets E, et al. Identification of ligand linkage vectors for the development of p300/CBP degraders. RSC Med Chem. 2022;13(6):726-730. doi:10.1039/d1md00070e. View Source
